(E)-4-Acetoxy Tamoxifen

Description

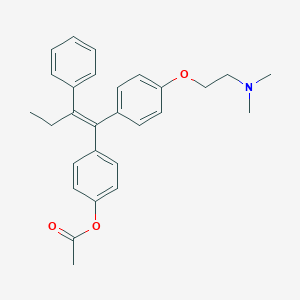

Structure

3D Structure

Properties

IUPAC Name |

[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO3/c1-5-27(22-9-7-6-8-10-22)28(24-13-17-26(18-14-24)32-21(2)30)23-11-15-25(16-12-23)31-20-19-29(3)4/h6-18H,5,19-20H2,1-4H3/b28-27+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKPMDROJNZRQJ-BYYHNAKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)OC(=O)C)/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(E)-4-Acetoxy Tamoxifen: A Comprehensive Guide to its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular and cellular mechanisms underpinning the action of (E)-4-Acetoxy Tamoxifen. As a pivotal research tool and a precursor to a clinically significant metabolite, a thorough understanding of its biological journey from administration to downstream effect is critical for its effective application in both preclinical and translational research.

Preamble: The Strategic Advantage of this compound

This compound is the acetate ester prodrug of 4-hydroxytamoxifen (4-OHT), a potent Selective Estrogen Receptor Modulator (SERM). The addition of the acetoxy group enhances the compound's stability and lipophilicity, facilitating its passage across cell membranes. Once inside the cell, it is rapidly converted to its active form, 4-OHT, which is approximately 30- to 100-fold more potent as an antiestrogen than tamoxifen itself.[1] This strategic design allows for the efficient delivery of the highly active metabolite to its site of action.

Part 1: Bioactivation: The Transformation from Prodrug to Active Modulator

The journey of this compound begins with its metabolic activation, a critical prerequisite for its pharmacological activity.

The Primary Activation Step: Esterase-Mediated Hydrolysis

The primary and most immediate activation pathway is the hydrolysis of the acetate ester bond. This reaction is catalyzed by intracellular esterase enzymes, which cleave the acetoxy group to yield the biologically active metabolite, 4-hydroxytamoxifen (4-OHT). This conversion is typically rapid and efficient within target cells.

The Broader Metabolic Context: Cytochrome P450 Involvement

While hydrolysis of the prodrug is direct, it is important to understand the broader metabolic landscape of tamoxifen itself. Tamoxifen is extensively metabolized by the cytochrome P450 (CYP) enzyme system.[1] Key enzymes such as CYP2D6 and CYP3A4 are responsible for metabolizing tamoxifen into active metabolites, including 4-OHT and endoxifen (4-hydroxy-N-desmethyltamoxifen).[1][2][3][4] Endoxifen, in particular, is considered a major active metabolite contributing to tamoxifen's overall efficacy, exhibiting a potency similar to 4-OHT.[3][5] Therefore, the cellular environment and the expression levels of these CYP enzymes can influence the overall pool of active metabolites derived from tamoxifen-related compounds.

Caption: Metabolic activation of this compound and related pathways.

Part 2: The Core Mechanism: Selective Estrogen Receptor Modulation

The active metabolite, 4-OHT, functions as a quintessential Selective Estrogen Receptor Modulator (SERM). SERMs are defined by their ability to exert tissue-specific effects, acting as either estrogen receptor (ER) antagonists or agonists depending on the cellular context.[6][7][8][9][10][11][12]

Competitive Binding and Receptor Conformation

4-OHT exerts its effects by competitively binding to the ligand-binding domain of estrogen receptors (ERα and ERβ).[5][11][12] This binding event is the fulcrum of its mechanism. The key to its dual agonist/antagonist nature lies in the unique conformational change it induces in the receptor. Unlike the conformation induced by estradiol, the 4-OHT-induced structure alters the surface of the receptor, specifically the orientation of Activation Function 2 (AF-2) helix. This structural change dictates which co-regulatory proteins can interact with the receptor complex.[6][7]

| Compound | Relative Binding Affinity for ERα (Estradiol = 100) |

| Estradiol | 100 |

| 4-Hydroxytamoxifen | ~100-250 |

| Tamoxifen | ~2.5 |

Table 1: Comparative binding affinities for the estrogen receptor α. Data synthesized from multiple sources indicating the high affinity of the active metabolite.

The Dichotomy of Co-regulator Recruitment

The conformational state of the 4-OHT-ER complex is the determining factor for whether it will activate or repress gene transcription. This is mediated by the recruitment of co-activator or co-repressor proteins.[6]

-

Antagonistic Action (e.g., in Breast Tissue): In breast epithelial cells, the 4-OHT-ER complex conformation favors the recruitment of co-repressor proteins, such as Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT).[13][14] These co-repressors, in turn, recruit histone deacetylases (HDACs), which lead to chromatin condensation and transcriptional repression of estrogen-responsive genes involved in cell proliferation.[15][16]

-

Agonistic Action (e.g., in Endometrial and Bone Tissue): In other tissues like the endometrium and bone, the cellular milieu of co-regulators is different. Here, the 4-OHT-ER complex can preferentially recruit co-activator proteins, such as Steroid Receptor Co-activator 1 (SRC-1) and Amplified in Breast Cancer 1 (AIB1).[15][17][18] This leads to the activation of gene transcription, explaining the estrogen-like effects of tamoxifen in these tissues, such as an increased risk of endometrial hyperplasia and the beneficial effect of maintaining bone density.[11]

Experimental Workflow: Chromatin Immunoprecipitation (ChIP) to Validate Co-regulator Recruitment

This protocol provides a self-validating system to determine which co-regulators are recruited by the 4-OHT-ER complex to a specific gene promoter.

-

Cell Culture & Treatment: Culture ER-positive breast cancer cells (e.g., MCF-7) and treat with 100 nM 4-OHT or vehicle (ethanol) for 45 minutes. The short duration is chosen to capture primary recruitment events.

-

Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis & Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp. This size range is optimal for resolution in subsequent steps.

-

Immunoprecipitation (IP): Pre-clear the chromatin with protein A/G beads. Incubate aliquots of chromatin overnight at 4°C with specific antibodies against ERα, a co-repressor (e.g., NCoR), a co-activator (e.g., SRC-1), or a negative control (IgG).

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes & Elution: Perform stringent washes to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-links & DNA Purification: Reverse the formaldehyde cross-links by heating and purify the co-immunoprecipitated DNA.

-

Quantitative PCR (qPCR) Analysis: Perform qPCR using primers flanking the Estrogen Response Element (ERE) of a known target gene (e.g., pS2/TFF1). A successful antagonist response would show enrichment for ERα and NCoR binding but not SRC-1 in 4-OHT treated cells compared to the vehicle control.

Caption: Tissue-specific co-regulator recruitment by the 4-OHT-ERα complex.

Part 3: Cellular Consequences: Proliferation, Arrest, and Apoptosis

The molecular modulation of gene transcription by 4-OHT translates directly into profound and measurable cellular outcomes.

Cell Cycle Arrest

In ER-positive breast cancer cells, the antagonistic action of 4-OHT leads to the transcriptional repression of key genes required for cell cycle progression, such as those encoding Cyclin D1 and c-Myc.[19] This deprives the cell of essential proliferative signals, resulting in an arrest in the G0/G1 phase of the cell cycle.[19][20]

Induction of Apoptosis

Prolonged G1 arrest or the modulation of other signaling pathways can lead to the induction of apoptosis (programmed cell death). 4-OHT has been shown to modulate the expression of Bcl-2 family proteins, decreasing anti-apoptotic members like Mcl-1 and inducing pro-apoptotic members, thereby triggering the intrinsic mitochondrial pathway of apoptosis.[19][21]

Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining

This protocol quantifies the distribution of cells throughout the cell cycle, providing direct evidence of a G1 arrest.

-

Cell Seeding and Treatment: Seed MCF-7 cells at a density that prevents confluence during the experiment. After 24 hours, treat cells with 1 µM 4-OHT or vehicle for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest both adherent and floating cells to ensure all populations, including apoptotic cells, are collected.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their DNA. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is critical to prevent staining of double-stranded RNA.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content. The resulting histogram will show distinct peaks for G0/G1, S, and G2/M phases. A significant increase in the percentage of cells in the G0/G1 peak and the appearance of a sub-G1 peak (indicative of apoptotic cells with fragmented DNA) in 4-OHT treated samples validates its cytostatic and cytotoxic effects.

Conclusion

The mechanism of action of this compound is a sophisticated, multi-layered process. It begins with its essential conversion to the high-potency metabolite, 4-hydroxytamoxifen. The subsequent binding of 4-OHT to estrogen receptors induces unique conformational changes that enable tissue-specific recruitment of co-repressor or co-activator complexes. This differential gene regulation is the molecular basis of its SERM activity, culminating in desired anti-proliferative and pro-apoptotic effects in breast cancer cells, while eliciting different responses in other tissues. A comprehensive grasp of these pathways is fundamental for leveraging this compound in research and for the rational design of next-generation endocrine therapies.

References

-

Tremblay, A., Tremblay, G. B., Labrie, F., & Giguère, V. (2001). 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma. Proceedings of the National Academy of Sciences, 98(15), 8880-8884. [Link]

-

Coller, J. K., & Somogyi, A. A. (2014). Tamoxifen, cytochrome P450 genes and breast cancer clinical outcomes. Expert opinion on drug metabolism & toxicology, 10(1), 1-13. [Link]

-

Dutertre, M., & Smith, C. L. (2000). Molecular mechanisms of selective estrogen receptor modulator (SERM) action. Journal of Pharmacology and Experimental Therapeutics, 295(2), 431-437. [Link]

-

PharmGKB. (n.d.). Tamoxifen Pathway, Pharmacokinetics. Pharmacogenomics Knowledgebase. [Link]

-

Cowley, S. M., Hoare, S., Mosselman, S., & Parker, M. G. (1997). Estrogen receptors alpha and beta form heterodimers on DNA. Journal of Biological Chemistry, 272(32), 19858-19862. [Link]

-

Sass, M., Martin, M., Tsvetkov, V., & Rochel, N. (2011). Mechanism of the Estrogen Receptor Interaction with 4-Hydroxytamoxifen. Molecular Endocrinology, 25(4), 725-737. [Link]

-

Lewis, D. F., & Jacobs, M. N. (1997). The metabolism of tamoxifen by human cytochromes P450 is rationalized by molecular modelling of the enzyme-substrate interaction. Mutagenesis, 12(1), 21-28. [Link]

-

Tremblay, G. B., Tremblay, A., Copeland, N. G., Gilbert, D. J., Jenkins, N. A., Labrie, F., & Giguère, V. (1997). Cloning, chromosomal localization, and characterization of the human estrogen-related receptor-gamma. Molecular endocrinology, 11(3), 353-365. [Link]

-

Patsnap Synapse. (2024). What are Selective estrogen receptor modulators and how do they work?. Patsnap. [Link]

-

An, K. C. (2016). Selective Estrogen Receptor Modulators. Asian spine journal, 10(4), 787–791. [Link]

-

AllTopChoice. (2024). Introduction to Selective Estrogen Receptor Modulators (SERMs). YouTube. [Link]

-

ResearchGate. (n.d.). Major metabolism pathways of tamoxifen. ResearchGate. [Link]

-

MassiveBio. (2025). Selective Estrogen Receptor Modulator. MassiveBio. [Link]

-

Dehal, S. S., & Kupfer, D. (1999). Metabolism of tamoxifen by recombinant human cytochrome P450 enzymes: formation of the 4-hydroxy, 4'-hydroxy and N-desmethyl metabolites and isomerization of trans-4-hydroxytamoxifen. Drug metabolism and disposition, 27(7), 761-768. [Link]

-

Musgrove, E. A., & Sutherland, R. L. (2009). Molecular mechanisms and mode of tamoxifen resistance in breast cancer. Nature reviews. Cancer, 9(9), 631-643. [Link]

-

Ring, A., & Dowsett, M. (2004). Oestrogen receptor co-activator AIB1 is a marker of tamoxifen benefit in postmenopausal breast cancer. British journal of cancer, 91(11), 1953-1959. [Link]

-

Ferlini, C., Scambia, G., Marone, M., Distefano, M., Gaggini, C., Ferrandina, G., Fattorossi, A., Isola, G., Benedetti-Panici, P., & Mancuso, S. (2005). 4-Hydroxytamoxifen inhibits proliferation of multiple myeloma cells in vitro through down-regulation of c-Myc, up-regulation of p27Kip1, and modulation of Bcl-2 family members. Clinical cancer research, 11(6), 2345-2354. [Link]

-

Osborne, C. K., Bardou, V., Hopp, T. A., Chamness, G. C., Hilsenbeck, S. G., Fuqua, S. A., Wong, J., Allred, D. C., Clark, G. M., & Schiff, R. (2003). Role of the estrogen receptor coactivator AIB1 (SRC-3) and HER-2/neu in tamoxifen resistance in breast cancer. Journal of the National Cancer Institute, 95(5), 353-361. [Link]

-

Wu, Y., & Li, Y. (2013). Nuclear Receptor Modulation - Role of Coregulators in Selective Estrogen Receptor Modulator (SERM) Actions. Scientifica, 2013, 201342. [Link]

-

Liu, X. F., & Bagchi, M. K. (2004). Recruitment of distinct chromatin-modifying complexes by tamoxifen-complexed estrogen receptor at natural target gene promoters in vivo. The Journal of biological chemistry, 279(15), 15050-15058. [Link]

-

Connor, C. E., Norris, J. D., Broadwater, G., Willson, T. M., Gottardis, M. M., Dewhirst, M. W., & McDonnell, D. P. (2001). Tamoxifen Functions As a Molecular Agonist Inducing Cell Cycle-Associated Genes in Breast Cancer Cells. Molecular cancer research, 1(1), 66-76. [Link]

-

Meiyanto, E., Putri, D. D. P., Susidarti, R. A., & Handayani, S. (2022). Persistent synergistic antiproliferative and apoptosis induction effects of PGV-1 and tamoxifen or 4-hydroxytamoxifen on ER-positive breast cancer cells. Journal of Applied Pharmaceutical Science, 12(05), 075-086. [Link]

-

Pathiraja, T. N., Chen, X., Choi, Y. J., Lee, J. S., Li, W., & Wang, Q. (2019). 4-Hydroxytamoxifen enhances sensitivity of estrogen receptor α-positive breast cancer to docetaxel in an estrogen and ZNF423 SNP-dependent fashion. Breast cancer research and treatment, 175(3), 567-578. [Link]

-

Bardon, S., Vignon, F., Montcourrier, P., & Rochefort, H. (1987). Growth inhibitory effect of 4-hydroxy-tamoxifen on the BT-20 mammary cancer cell line. Molecular and cellular endocrinology, 52(1-2), 1-10. [Link]

-

Rodríguez-Lara, V., et al. (2021). Tamoxifen induced cell cycle arrest and apoptosis in breast cancer... ResearchGate. [Link]

-

Gee, J. M., et al. (2016). An epigenomic approach to therapy for tamoxifen-resistant breast cancer. Oncotarget, 7(40), 64690–64705. [Link]

-

Li, Z., et al. (2018). Identification and Analysis of Estrogen Receptor α Promoting Tamoxifen Resistance-Related lncRNAs. BioMed research international, 2018, 5910892. [Link]

-

Ross-Innes, C. S., et al. (2016). Neoadjuvant tamoxifen synchronizes ERα binding and gene expression profiles related to outcome and proliferation. Oncotarget, 7(23), 33924–33936. [Link]

-

Santen, R. J., et al. (2003). New approaches to the understanding of tamoxifen action and resistance. Endocrine-related cancer, 10(2), 267–277. [Link]

-

De Censi, A., et al. (2024). Low dose TamOxifen and LifestylE changes for bReast cANcer prevention (TOLERANT study): Study protocol of a randomized phase II biomarker trial in women at increased risk for breast cancer. PloS one, 19(9), e0309511. [Link]

-

ResearchGate. (n.d.). Metabolism of tamoxifen by recombinant human cytochrome P450 enzymes... ResearchGate. [Link]

-

Spengler, G., et al. (2022). Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. International journal of molecular sciences, 23(5), 2841. [Link]

-

Swolverine. (2025). How Tamoxifen Works: Mechanism of Action Explained. Swolverine. [Link]

-

The Oncology Nurse. (n.d.). Experimental Tamoxifen Drug Combo Targets Aggressive Breast Cancer. The Oncology Nurse. [Link]

-

Fisher, B., et al. (1998). Tamoxifen for Prevention of Breast Cancer: Report of the National Surgical Adjuvant Breast and Bowel Project P-1 Study. Journal of the National Cancer Institute, 90(18), 1371–1388. [Link]

-

Osborne, C. K., et al. (1996). Tamoxifen and the isomers of 4-hydroxytamoxifen in tamoxifen-resistant tumors from breast cancer patients. Journal of clinical oncology, 14(5), 1488–1495. [Link]

-

Hanker, A. B., et al. (2020). Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer. Frontiers in oncology, 10, 595325. [Link]

-

News-Medical.Net. (n.d.). Tamoxifen Mechanism. News-Medical.Net. [Link]

-

Leone, J. P. (2019). Tamoxifen: Mechanism of Action. Medscape. [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of Tamoxifen (tamoxifen citrate)?. Dr.Oracle. [Link]

-

Liu, Z., et al. (2022). Single-Cell Image-Based Analysis Reveals Chromatin Changes during the Acquisition of Tamoxifen Drug Resistance. International journal of molecular sciences, 23(6), 3236. [Link]

-

Wang, Y., et al. (2017). Boron-Based 4-Hydroxytamoxifen Bioisosteres for Treatment of de Novo Tamoxifen Resistant Breast Cancer. ACS medicinal chemistry letters, 8(8), 847–852. [Link]

-

de Vries Schultink, A. H. M., et al. (2015). Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes. Breast cancer research and treatment, 154(3), 505–514. [Link]

-

Lemaire, M., et al. (1993). Induction of tamoxifen-4-hydroxylation by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), beta-naphthoflavone (beta NF), and phenobarbital (PB) in avian liver. Drug metabolism and disposition, 21(3), 499–506. [Link]

-

Murphy, C. S., et al. (1990). Structure-function relationships of hydroxylated metabolites of tamoxifen that control the proliferation of estrogen-responsive T47D breast cancer cells in vitro. Molecular pharmacology, 38(5), 737–743. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Tamoxifen, cytochrome P450 genes and breast cancer clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. news-medical.net [news-medical.net]

- 6. Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]

- 8. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. massivebio.com [massivebio.com]

- 11. Tamoxifen: Mechanism of Action [decisionpoint.medscape.com]

- 12. droracle.ai [droracle.ai]

- 13. Molecular mechanisms and mode of tamoxifen resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Oestrogen receptor co-activator AIB1 is a marker of tamoxifen benefit in postmenopausal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recruitment of distinct chromatin-modifying complexes by tamoxifen-complexed estrogen receptor at natural target gene promoters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Nuclear Receptor Modulation - Role of Coregulators in Selective Estrogen Receptor Modulator (SERM) Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 4-Hydroxytamoxifen inhibits proliferation of multiple myeloma cells in vitro through down-regulation of c-Myc, up-regulation of p27Kip1, and modulation of Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Growth inhibitory effect of 4-hydroxy-tamoxifen on the BT-20 mammary cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. japsonline.com [japsonline.com]

(E)-4-Acetoxy Tamoxifen: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth guide provides a comprehensive overview of the synthesis and characterization of (E)-4-Acetoxy Tamoxifen. This compound is a pivotal intermediate in the generation of (E)-4-hydroxytamoxifen (Afimoxifene), a potent selective estrogen receptor modulator (SERM) with significant therapeutic implications. This document outlines a robust synthetic protocol, elucidates the mechanistic rationale behind the chosen methodology, and details the essential analytical techniques for rigorous quality control of the final product.

Introduction: The Significance of this compound

Tamoxifen is a widely prescribed prodrug for the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.[1][2] Its therapeutic efficacy is primarily attributed to its active metabolites, 4-hydroxytamoxifen and endoxifen.[3] The (E)-isomer of 4-hydroxytamoxifen, in particular, demonstrates a significantly higher binding affinity for the estrogen receptor compared to the parent drug.[4] The synthesis of this compound serves as a crucial step in accessing this highly potent metabolite for both research and potential therapeutic applications. This guide focuses on an efficient and reliable synthetic route and the comprehensive analytical methods necessary to confirm the compound's identity, purity, and stereochemical integrity.

Synthesis of this compound: A Rationale-Driven Protocol

The synthesis of this compound is most commonly and efficiently achieved through the acetylation of 4-hydroxytamoxifen. This method is favored due to its high yield and selectivity for the desired (E)-isomer.

Experimental Protocol

Materials:

-

(E/Z)-4-hydroxytamoxifen

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve (E/Z)-4-hydroxytamoxifen in a mixture of dichloromethane and pyridine in a round-bottom flask, and cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride dropwise to the cooled solution while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield pure this compound.

Mechanistic Rationale

The selection of acetic anhydride as the acetylating agent and pyridine as a catalyst is pivotal for the reaction's success. Pyridine, a mild base, serves a dual purpose: it activates the acetic anhydride by forming a more reactive acetylpyridinium intermediate and neutralizes the acetic acid byproduct, thereby driving the equilibrium towards the product. Dichloromethane is an excellent solvent for this transformation as it solubilizes the reactants and is relatively inert. The final purification via column chromatography is indispensable for isolating the desired (E)-isomer from any unreacted starting material, the corresponding (Z)-isomer, and other impurities.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Comprehensive Characterization

A multi-faceted analytical approach is essential to unequivocally confirm the structure, purity, and isomeric configuration of the synthesized this compound.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): This technique provides a detailed map of the proton environments within the molecule. For this compound, characteristic signals include a singlet for the acetate methyl protons, distinct aromatic proton signals, and multiplets corresponding to the ethyl group and the dimethylaminoethyl side chain. The precise chemical shifts and coupling constants are diagnostic for the (E)-isomer.[5]

-

¹³C NMR (Carbon-13 NMR): This method provides information about the carbon framework of the molecule, complementing the ¹H NMR data. The chemical shifts of the carbon atoms, especially those of the alkene and aromatic rings, are crucial for confirming the (E)-stereochemistry.[6]

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present. Key characteristic absorption bands for this compound include a strong carbonyl (C=O) stretch from the acetate group, C-O stretching vibrations, and aromatic C-H and C=C stretching bands.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern. The molecular ion peak corresponding to the exact mass of this compound provides definitive confirmation of its elemental composition.

Chromatographic Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for assessing the purity of the synthesized compound and for separating the (E) and (Z) isomers.[7] A validated reversed-phase HPLC method can effectively resolve the two geometric isomers, enabling the accurate quantification of the isomeric purity of the final product.[8][9]

Table 1: Summary of Expected Characterization Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts (δ, ppm) | Distinct signals for acetate, aromatic, vinylic, and aliphatic protons confirming the structure.[5] |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Signals corresponding to all unique carbon atoms in the molecule.[6] |

| IR | Wavenumber (cm⁻¹) | Strong C=O stretch (~1760 cm⁻¹), C-O stretches, and aromatic C-H/C=C bands. |

| MS | m/z | Molecular ion peak corresponding to the exact mass of C₂₈H₃₁NO₂. |

| HPLC | Purity & Isomeric Ratio | A single major peak for the (E)-isomer, with purity typically exceeding 98%.[7][9] |

Diagram of the Characterization Workflow:

Caption: Comprehensive characterization workflow.

Conclusion

The successful synthesis and rigorous characterization of this compound are fundamental to the advancement of research and development in the domain of selective estrogen receptor modulators. The methodologies detailed in this guide offer a robust and reproducible framework for obtaining this key intermediate with high purity and for unequivocally validating its structural and isomeric integrity.

References

- McCague, R. (1986). Synthesis of (Z)-4-Hydroxytamoxifen and (Z)-2-[4-[1-(p-Hydroxyphenyl)-2-phenyl]-1-butenyl]phenoxyacetic Acid. The Journal of Organic Chemistry, 51(12), 2355-2358.

- Peng, X., et al. (2006). Structure-guided synthesis of tamoxifen analogs with improved selectivity for the orphan ERRgamma. Bioorganic & Medicinal Chemistry Letters, 16(4), 821-824.

- Nagy, V., et al. (2021). Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. Molecules, 26(16), 4983.

- Morin, C., & Vidal, M. (1987). Synthesis of Tamoxifen and 4-Hydroxytamoxifen Using Super Base Metalated Propylbenzene. Tetrahedron Letters, 28(38), 4447-4450.

- Dicus, W. A., & Kratz, K. (2003). Synthesis of α-Hydroxytamoxifen and its 4-Hydroxy Analog.

- van der Felden, M., et al. (2019). An atom efficient synthesis of Tamoxifen. Green Chemistry, 21(21), 5852-5857.

- Shimizu, I., et al. (2003). An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole. Bioorganic & Medicinal Chemistry Letters, 13(19), 3249-3252.

- Hazra, S., & Panda, S. (2023). Stereoselective Synthesis of Silylated Vinylboronates by a Boron-Wittig Reaction and Their Application to Tetrasubstituted Olefins. Chemistry – A European Journal, e202303038.

- Gauthier, S., et al. (2017). Synthesis and Biological Evaluation of a Tamoxifen-derivative against Estrogen-Receptor-positive Breast Cancer Cells. IU Indianapolis ScholarWorks.

- Carlson, K. E., et al. (2009). Synthesis and Characterization of Bioactive Tamoxifen-conjugated Polymers.

- Chen, G., et al. (2012). Boron-Based 4-Hydroxytamoxifen Bioisosteres for Treatment of de Novo Tamoxifen Resistant Breast Cancer. ACS Medicinal Chemistry Letters, 3(4), 293-297.

- Elkins, A. C., et al. (2014). Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis. Journal of Pharmaceutical and Biomedical Analysis, 98, 32-40.

- Osborne, C. K., et al. (1993). Tamoxifen and the isomers of 4-hydroxytamoxifen in tamoxifen-resistant tumors from breast cancer patients. Journal of Clinical Oncology, 11(8), 1629-1635.

- Kuester, R. K., et al. (2007). Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants. Drug Metabolism and Disposition, 35(11), 2013-2019.

- Gjerde, J., et al. (2011). Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry. Analytical Chemistry, 83(1), 254-260.

- Lim, Y. C., et al. (2004). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen.

- BenchChem. (2025). An In-Depth Technical Guide to the Isomers of 4-Hydroxytamoxifen: Cis vs. Trans. BenchChem.

- Sigma-Aldrich. (n.d.). 4-Hydroxytamoxifen.

- Elkins, A. C., et al. (2014). Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis. Journal of Pharmaceutical and Biomedical Analysis, 98, 32-40.

- Jaremko, M., et al. (2020). Molecular characterization of Z-endoxifen: 1D 1 H NMR (top), 1 H NMR...

- Van Dienst, E., et al. (1993). Calixarenes, chemical chameleons. Pure and Applied Chemistry, 65(3), 387-392.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Boron-Based 4-Hydroxytamoxifen Bioisosteres for Treatment of de Novo Tamoxifen Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Tamoxifen and the isomers of 4-hydroxytamoxifen in tamoxifen-resistant tumors from breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC⬜MS, and quantitative HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of (E)-4-Acetoxy Tamoxifen

Abstract

(E)-4-Acetoxy Tamoxifen is a derivative of tamoxifen, a cornerstone therapy for estrogen receptor-positive (ER-positive) breast cancer.[1][2] This guide provides a comprehensive technical overview of its biological activity, beginning with the metabolic fate of the parent compound, tamoxifen, and contextualizing the role and potency of its various isomers and metabolites. We delve into the core mechanism of action centered on the estrogen receptor, detail the standard experimental protocols for evaluating its bioactivity, and present a comparative analysis of its potency. This document serves as a critical resource for researchers investigating selective estrogen receptor modulators (SERMs), mechanisms of endocrine resistance, and the structure-activity relationships of tamoxifen analogs.

Introduction: The Tamoxifen Family and Its Clinical Significance

Tamoxifen is a selective estrogen receptor modulator (SERM) that has been a frontline endocrine therapy for ER-positive breast cancer for decades.[3][4] It functions as a prodrug, meaning it requires metabolic activation within the body to exert its therapeutic effects.[5][6] Its clinical success is primarily attributed to its potent metabolites, which competitively inhibit the action of estrogen in breast tissue.[7][8][9]

The biological activity of tamoxifen is not monolithic; it is the result of a complex interplay between the parent drug and a suite of metabolites, each with distinct potencies and properties. The metabolism of tamoxifen is intricate and heavily influenced by the cytochrome P450 enzyme system, particularly the highly polymorphic CYP2D6 enzyme.[3][10][11] This genetic variability among patients can lead to significant differences in metabolite concentrations and, consequently, clinical outcomes.[12][13]

The key active metabolites are (Z)-4-hydroxytamoxifen (4-OHT) and (Z)-endoxifen.[11][14][15] These compounds exhibit a binding affinity for the estrogen receptor that is 30 to 100 times greater than that of tamoxifen itself.[5][15][16] It is critical to distinguish between the geometric isomers of these metabolites, denoted as (Z) and (E). The (Z)-isomers are the potent antiestrogens responsible for the therapeutic effect, while the (E)-isomers demonstrate significantly lower affinity for the estrogen receptor and are thus considered far less biologically active.[17][18]

This compound is understood as a synthetic prodrug of (E)-4-hydroxytamoxifen. The acetoxy group is designed to be cleaved by esterase enzymes in the body, releasing the (E)-4-hydroxytamoxifen metabolite. Therefore, to understand the biological activity of this compound, we must focus on the activity of its resulting metabolite, (E)-4-OHT.

The Central Mechanism: Interaction with the Estrogen Receptor

The primary mechanism of action for tamoxifen and its active metabolites is the competitive antagonism of the estrogen receptor (ER), predominantly ERα.

-

Competitive Binding: In ER-positive breast cancer cells, the growth and proliferation are driven by the hormone estradiol. Tamoxifen's metabolites, being structurally similar to estradiol, compete for the same ligand-binding pocket on the ER.[6][8]

-

Conformational Change and Co-regulator Recruitment: When estradiol binds to the ER, the receptor undergoes a specific conformational change that facilitates the recruitment of co-activator proteins. This complex then binds to Estrogen Response Elements (EREs) on DNA, initiating the transcription of genes that promote cell growth. In contrast, when an antagonist like (Z)-4-OHT binds, it induces a different conformational change. This altered shape prevents the binding of co-activators and instead promotes the recruitment of co-repressor proteins.[6][9]

-

Transcriptional Repression: The ER/metabolite/co-repressor complex binds to the EREs but blocks gene transcription. This effectively halts the estrogen-driven proliferative signals, leading to cell cycle arrest and a reduction in tumor growth.[6][16]

The antiestrogenic potency of a given tamoxifen metabolite is directly correlated with its binding affinity for the ER. As noted, (E)-4-hydroxytamoxifen has a substantially lower binding affinity than its (Z)-isomer, rendering it a weak antagonist.[17][18]

Metabolic Activation Pathway

The conversion of tamoxifen to its more potent derivatives is a critical step for its efficacy. The two primary metabolic pathways are N-demethylation and 4-hydroxylation.

-

N-demethylation: Primarily catalyzed by CYP3A4 and CYP3A5, this pathway converts tamoxifen to N-desmethyltamoxifen (NDM-TAM).[3][4][15]

-

4-hydroxylation: This pathway converts tamoxifen directly to 4-hydroxytamoxifen (4-OHT) and is mediated by several CYP enzymes, including CYP2D6, CYP2B6, and CYP2C9.[19]

These pathways converge to produce the most clinically significant metabolite, endoxifen. Endoxifen is formed either by the 4-hydroxylation of NDM-TAM (predominantly by CYP2D6) or the N-demethylation of 4-OHT (by CYP3A4).[3][15] Due to its higher plasma concentrations compared to 4-OHT, endoxifen is considered a major contributor to tamoxifen's overall therapeutic effect.[11]

Protocol 1: Competitive Estrogen Receptor Binding Assay

-

Causality: This assay directly measures the ability of a test compound to displace a radiolabeled ligand (³H-17β-estradiol) from the estrogen receptor. The resulting IC50 value (the concentration of test compound required to displace 50% of the radioligand) is inversely proportional to the binding affinity. This is the foundational experiment to determine if the compound interacts with the primary target. [20]

-

Methodology:

-

Receptor Preparation: Prepare a cytosolic extract containing estrogen receptors from a suitable source, such as rat uterus or recombinant human ERα.

-

Competition Reaction: In a series of tubes, incubate a fixed concentration of ³H-17β-estradiol and the receptor preparation with increasing concentrations of the unlabeled test compound (e.g., this compound, with the expectation it hydrolyzes to (E)-4-OHT in the aqueous buffer) or a reference compound (unlabeled estradiol or (Z)-4-OHT).

-

Incubation: Allow the reactions to reach equilibrium (e.g., incubate for 18-24 hours at 4°C).

-

Separation: Separate receptor-bound from unbound ³H-17β-estradiol. A common method is hydroxylapatite (HAP) adsorption or dextran-coated charcoal, which binds the free radioligand.

-

Quantification: Centrifuge to pellet the receptor-bound complex (with HAP) or the charcoal (with free ligand). Measure the radioactivity in the supernatant or the pellet using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioactivity against the logarithm of the competitor concentration. Fit the data using non-linear regression to determine the IC50 value. The Relative Binding Affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.

-

Protocol 2: MCF-7 Cell Proliferation Assay (BrdU Incorporation)

-

Causality: This is a functional assay that measures the biological consequence of ER binding. MCF-7 is an ER-positive human breast cancer cell line whose proliferation is dependent on estrogen. [21]An antagonist will inhibit the proliferation stimulated by estradiol. Measuring the incorporation of Bromodeoxyuridine (BrdU), a synthetic thymidine analog, into newly synthesized DNA provides a direct readout of cell proliferation. [22][23]

-

Methodology:

-

Cell Culture: Culture MCF-7 cells in phenol red-free medium (phenol red is a weak estrogen agonist) supplemented with charcoal-stripped serum to remove endogenous hormones.

-

Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of the test compound in the presence of a fixed, growth-stimulatory concentration of 17β-estradiol (e.g., 1 nM). Include controls: vehicle only, estradiol only, and estradiol plus a known antagonist like (Z)-4-OHT.

-

Incubation: Incubate the plates for a period that allows for cell division (e.g., 48-72 hours).

-

BrdU Labeling: Add BrdU to the culture medium and incubate for an additional 2-4 hours to allow for its incorporation into the DNA of proliferating cells.

-

Detection: Fix the cells and denature the DNA. Add a peroxidase-conjugated anti-BrdU antibody, which binds to the incorporated BrdU.

-

Substrate Reaction: Add a peroxidase substrate (e.g., TMB). The resulting colorimetric reaction is proportional to the amount of incorporated BrdU.

-

Data Analysis: Measure the absorbance using a microplate reader. Plot the absorbance (or percentage of inhibition relative to the estradiol-only control) against the logarithm of the test compound concentration to determine the EC50 value (the concentration that causes 50% inhibition of proliferation).

-

In Vivo Assessment

In vivo models are essential to understand a compound's anti-tumor efficacy, accounting for its pharmacokinetics and metabolism within a complex biological system.

Protocol 3: Murine Xenograft Model

-

Causality: This model evaluates if the anti-proliferative effects observed in vitro translate to tumor growth inhibition in vivo. It uses immunodeficient mice to prevent rejection of transplanted human cancer cells. [21][24]The growth of MCF-7 tumors in these mice is typically made estrogen-dependent by implanting a slow-release estradiol pellet, mimicking the hormonal environment that drives tumor progression.

-

Methodology:

-

Animal Model: Use female, ovariectomized immunodeficient mice (e.g., NOD/SCID or BALB/c nude).

-

Hormone Supplementation: Implant a subcutaneous slow-release pellet containing 17β-estradiol to support tumor growth.

-

Tumor Cell Implantation: Inject MCF-7 cells, typically mixed with Matrigel, into the mammary fat pad.

-

Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the animals into treatment groups (e.g., vehicle control, this compound, positive control like tamoxifen). Administer the compounds daily via a clinically relevant route, such as oral gavage.

-

Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week.

-

Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

-

Analysis: At the end of the study, excise the tumors, weigh them, and perform downstream analyses such as immunohistochemistry for proliferation markers (e.g., Ki-67) or Western blotting for ER pathway proteins.

-

Data Summary and Interpretation

The collective data from these assays allows for a quantitative comparison of this compound (via its metabolite (E)-4-OHT) against the parent drug and its clinically relevant active metabolite, (Z)-4-OHT.

| Compound | Relative Binding Affinity (RBA) for ERα¹ | Antiestrogenic Potency (MCF-7 Assay)² |

| 17β-Estradiol | 100 (Reference) | N/A (Agonist) |

| Tamoxifen | ~2-3 | Low (IC50 ~1 µM) |

| (Z)-4-Hydroxytamoxifen | ~200-300 | High (IC50 ~1-10 nM) |

| (E)-4-Hydroxytamoxifen | Very Low (<1) | Very Low (IC50 >10 µM) |

¹ RBA is a relative measure where Estradiol = 100. Values are approximate and compiled from literature.[16] ² Antiestrogenic potency is the concentration required to inhibit estradiol-stimulated cell proliferation.[16][17][18]

Interpretation of Findings:

The data clearly illustrates a distinct hierarchy of biological activity. This compound, by virtue of its conversion to (E)-4-hydroxytamoxifen, is a very weak antiestrogen. Its affinity for the estrogen receptor is several orders of magnitude lower than that of its geometric isomer, (Z)-4-hydroxytamoxifen. This profound difference in ER binding directly translates into a lack of significant functional activity in cell-based anti-proliferation assays.

While tamoxifen itself has low potency, it serves as a reservoir for the production of highly active metabolites in vivo. This compound does not lead to the formation of these potent metabolites and thus lacks the therapeutic potential associated with the parent drug. Its primary utility is in a research context, where it can serve as a negative control or be used to investigate the subtle, non-ER-mediated, or weak ER-mediated effects of this specific isomeric form.

Conclusion

The biological activity of this compound is intrinsically linked to its metabolic product, (E)-4-hydroxytamoxifen. Through a systematic evaluation using standard in vitro and in vivo protocols, it is established that this compound is a very weak antiestrogen. Its low affinity for the estrogen receptor prevents it from effectively competing with estradiol and inhibiting the proliferation of ER-positive breast cancer cells. This stands in stark contrast to the (Z)-isomers of 4-hydroxytamoxifen and endoxifen, which are the true drivers of tamoxifen's clinical efficacy. For professionals in drug development, this compound serves as a crucial example of the profound impact of stereochemistry on pharmacological activity and underscores the necessity of a comprehensive metabolic and isomeric characterization of any new SERM candidate.

References

-

Jordan, V. C. (2007). New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer. PubMed Central. [Link]

-

Blair, R. M., et al. (2000). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental Health Perspectives. [Link]

-

Goetz, M. P., et al. (2013). Alterations in CYP2D6 Enzyme Affect Efficacy of Tamoxifen. OncLive. [Link]

-

Teh, L. K., & Bertilsson, L. (2012). CYP2D6 and Tamoxifen Metabolism. Encyclopedia MDPI. [Link]

-

Rae, J. M., & Hayes, D. F. (2008). CYP2D6 polymorphisms and tamoxifen metabolism: clinical relevance. Breast Cancer Research and Treatment. [Link]

-

Lim, J. S., et al. (2007). Quantitative effect of CYP2D6 genotype and inhibitors on tamoxifen metabolism: implication for optimization of breast cancer treatment. Clinical Pharmacology & Therapeutics. [Link]

-

PharmGKB. Tamoxifen Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. [Link]

-

Notley, L. M., & Crewe, K. H. (2003). Oxidative metabolism of tamoxifen to Z-4-hydroxy-tamoxifen by cytochrome P450 isoforms: an appraisal of in vitro studies. Drug Metabolism Reviews. [Link]

-

Kiyota, N., et al. (2012). The Impact of CYP2D6 Genotyping on Tamoxifen Treatment. Breast Cancer: Basic and Clinical Research. [Link]

-

Medscape. Metabolism and Transport of Tamoxifen. Medscape. [Link]

-

Gjerde, J., et al. (2010). (A) Metabolic pathways of tamoxifen and enzymes involved. (B)... ResearchGate. [Link]

-

Reddel, R. R., et al. (1985). Effects of biologically active metabolites of tamoxifen on the proliferation kinetics of MCF-7 human breast cancer cells in vitro. Cancer Research. [Link]

-

U.S. Environmental Protection Agency. Estrogen Receptor Binding. EPA. [Link]

-

Houtman, R., et al. (2022). Sensitive image-based chromatin binding assays using inducible ERα to rapidly characterize estrogenic chemicals and mixtures. iScience. [Link]

-

Wang, C., et al. (2021). Advances in Rodent Models for Breast Cancer Formation, Progression, and Therapeutic Testing. Frontiers in Oncology. [Link]

-

Judson, R. S., et al. (2015). Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses. Environmental Science & Technology. [Link]

-

Kim, Y., et al. (2002). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. Journal of Health Science. [Link]

-

Jayedi, A., et al. (2014). Response of Mouse Breast Cancer Cells to Anastrozole, Tamoxifen, and the Combination. Journal of Cancer. [Link]

-

Vaziri-Gohar, A., & Houston, K. D. (2020). Continuous Exposure of Breast Cancer Cells to Tamoxifen Upregulates GPER-1 and Increases Cell Proliferation. Frontiers in Endocrinology. [Link]

-

Lee, C. I., et al. (2020). Tamoxifen Rechallenge Decreases Metastatic Potential but Increases Cell Viability and Clonogenicity in a Tamoxifen-Mediated Cytotoxicity-Resistant Subline of Human Breast MCF7 Cancer Cells. Cancers. [Link]

-

Gkaragkouni, A., et al. (2017). Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation. Frontiers in Chemistry. [Link]

-

Li, Y., et al. (2024). Effect of tamoxifen on MCF-7 cell proliferation determined by MTS assay. Chinese Journal of Mass Spectrometry. [Link]

-

Kumar, J. M., et al. (2012). Tamoxifen-resistant, ER-positive MAC 51 cell line with a high metastatic potential developed from a spontaneous breast cancer mouse model. Cell and Tissue Research. [Link]

-

Ota, A., et al. (2015). Synthesis and evaluation of tamoxifen derivatives with a long alkyl side chain as selective estrogen receptor down-regulators. Bioorganic & Medicinal Chemistry. [Link]

-

Fentiman, I. S. (1989). The role of tamoxifen in the treatment and prevention of breast cancer. Annals of the New York Academy of Sciences. [Link]

-

Russo, J., & Russo, I. H. (2012). Animal Models for Studying Prevention and Treatment of Breast Cancer. ResearchGate. [Link]

-

Chan, J., et al. (2017). Metabolic pathway of tamoxifen and its metabolites. ResearchGate. [Link]

-

Shiina, I., et al. (2008). Synthesis and pharmacological evaluation of the novel pseudo-symmetrical tamoxifen derivatives as anti-tumor agents. Biochemical Pharmacology. [Link]

-

Hanker, A. B., et al. (2020). Tamoxifen Resistance: Emerging Molecular Targets. Cancers. [Link]

-

Jordan, V. C. (1988). Role of tamoxifen in the long-term treatment and prevention of breast cancer. Current Problems in Cancer. [Link]

-

Swolverine. (2024). How Tamoxifen Works: Mechanism of Action Explained. Swolverine. [Link]

-

Kim, H., et al. (2012). Pharmacokinetics of tamoxifen, 4-hydroxytamoxifen, and ZB497 in mice... ResearchGate. [Link]

-

Yu, D. (2003). Synthesis and Biological Evaluation of a Tamoxifen-derivative against Estrogen-Receptor-positive Breast Cancer Cells. IU Indianapolis ScholarWorks. [Link]

-

Mthunzi, L., et al. (2023). Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen. Pharmaceutics. [Link]

-

Gkaragkouni, A., et al. (2017). Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation. Frontiers in Chemistry. [Link]

-

Bukkapatnam, V., et al. (2022). Factors Influencing Pharmacokinetics of Tamoxifen in Breast Cancer Patients. Journal of Personalized Medicine. [Link]

-

Ma, C. X. (2020). Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer. Frontiers in Pharmacology. [Link]

-

Love, R. R. (1998). The role of tamoxifen in preventing breast cancer. Cleveland Clinic Journal of Medicine. [Link]

-

Hanke, N., et al. (2017). Physiologically-based pharmacokinetic modeling of tamoxifen and its metabolites in women of different CYP2D6 phenotypes provides new insight into the tamoxifen mass balance. Frontiers in Pharmacology. [Link]

-

Dr.Oracle. (2024). What is the role of Tamoxifen in blocking estrogen? Dr.Oracle. [Link]

-

Lien, E. A., et al. (1991). Tamoxifen metabolism and biological activity. ResearchGate. [Link]

-

News-Medical.Net. (2021). Tamoxifen Mechanism. News-Medical.Net. [Link]

-

Leone, J. P. (2019). Tamoxifen: Mechanism of Action. Medscape. [Link]

-

Dr.Oracle. (2024). What is the mechanism of action of Tamoxifen (tamoxifen citrate)? Dr.Oracle. [Link]

-

Whirl-Carrillo, M., et al. (2012). PharmGKB summary: tamoxifen pathway, pharmacokinetics. Pharmacogenetics and Genomics. [Link]

-

Chander, S. K., et al. (1991). Structural components necessary for the antiestrogenic activity of tamoxifen. Molecular and Cellular Endocrinology. [Link]

-

Pathak, S., et al. (2024). Tamoxifen Action in ER-Negative Breast Cancer. ResearchGate. [Link]

Sources

- 1. The role of tamoxifen in the treatment and prevention of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. news-medical.net [news-medical.net]

- 7. swolverine.com [swolverine.com]

- 8. decisionpoint.medscape.com [decisionpoint.medscape.com]

- 9. droracle.ai [droracle.ai]

- 10. CYP2D6 polymorphisms and tamoxifen metabolism: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Impact of CYP2D6 Genotyping on Tamoxifen Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. onclive.com [onclive.com]

- 13. Quantitative effect of CYP2D6 genotype and inhibitors on tamoxifen metabolism: implication for optimization of breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. Effects of biologically active metabolites of tamoxifen on the proliferation kinetics of MCF-7 human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation [frontiersin.org]

- 18. Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oxidative metabolism of tamoxifen to Z-4-hydroxy-tamoxifen by cytochrome P450 isoforms: an appraisal of in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Continuous Exposure of Breast Cancer Cells to Tamoxifen Upregulates GPER-1 and Increases Cell Proliferation [frontiersin.org]

- 23. Tamoxifen Rechallenge Decreases Metastatic Potential but Increases Cell Viability and Clonogenicity in a Tamoxifen-Mediated Cytotoxicity-Resistant Subline of Human Breast MCF7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Advances in Rodent Models for Breast Cancer Formation, Progression, and Therapeutic Testing [frontiersin.org]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the In Vitro Evaluation of (E)-4-Acetoxy Tamoxifen

Abstract

This compound serves as a pivotal research compound in the study of selective estrogen receptor modulators (SERMs). As an ester derivative, it functions as a more stable and cell-permeable precursor to 4-hydroxytamoxifen (4-OHT), one of the primary active metabolites of the widely used breast cancer drug, Tamoxifen. Understanding its biological activity requires a suite of precise in vitro assays designed to dissect its mechanism of action, from receptor engagement to downstream cellular consequences. This guide provides a comprehensive overview of the essential experimental frameworks, offering not just protocols but the scientific rationale underpinning each methodological choice. It is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize this compound and related compounds in a preclinical setting.

The Foundational Principle: Bioactivation and Mechanism of Action

Tamoxifen itself is a prodrug with a relatively low affinity for the estrogen receptor (ER).[1] Its therapeutic efficacy is contingent upon its metabolic conversion by cytochrome P450 (CYP) enzymes, primarily CYP2D6 and others, into highly potent antiestrogenic metabolites.[1][2] The two most clinically relevant active metabolites are 4-hydroxytamoxifen (4-OHT) and endoxifen.[3] These metabolites exhibit a binding affinity for the estrogen receptor (ERα) that is up to 100 times greater than that of the parent compound.[3][4][5][6]

This compound is intracellularly hydrolyzed by esterases to yield (E)-4-hydroxytamoxifen. This makes it an invaluable tool for in vitro studies, as it bypasses the need for hepatic CYP-mediated activation, allowing for direct investigation of the active metabolite's effects on target cells.

The primary mechanism of action is competitive antagonism at the ER.[7] In estrogen receptor-positive (ER+) breast cancer cells, 4-OHT binds to ERα, inducing a conformational change that prevents the binding of the natural ligand, 17β-estradiol (E2). This drug-receptor complex recruits corepressors instead of coactivators to the DNA, thereby inhibiting the transcription of estrogen-responsive genes that drive cell proliferation.[1][8] Furthermore, potent metabolites like endoxifen and 4-OHT can induce the proteasomal degradation of the ERα protein itself, further diminishing the cell's capacity for estrogen-mediated signaling.[6][9]

Core In Vitro Assays for Characterization

A multi-faceted approach is essential to fully profile the activity of this compound. The following assays form the cornerstone of a comprehensive in vitro evaluation.

Cell Line Selection: The Critical First Step

The choice of cell line is paramount and dictates the relevance of the experimental outcomes.

-

ER-Positive Lines (e.g., MCF-7, T47D, ZR-75-1): These are the primary models for studying antiestrogenic efficacy.[3][5][9] MCF-7 is the most widely used and well-characterized ER+ breast cancer cell line.

-

ER-Negative Lines (e.g., MDA-MB-231, Hs578T): These serve as crucial negative controls to demonstrate that the cytotoxic effects of the compound are ER-dependent.[9][10]

-

Tamoxifen-Resistant Sublines: To investigate mechanisms of acquired resistance, resistant clones can be developed through long-term culture of ER+ cells in the presence of 4-OHT.[11][12][13]

Expert Insight: When conducting experiments, it is standard practice to culture cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (FBS). Phenol red is a weak estrogen mimic, and charcoal stripping removes endogenous steroids from the serum, both of which could otherwise confound the results by activating the ER.

Cell Viability and Cytotoxicity Assays

These assays quantify the dose-dependent effect of the compound on cell proliferation and survival.

Causality: The primary therapeutic goal of an antiestrogen is to inhibit the proliferation of cancer cells. This assay directly measures that endpoint and allows for the determination of key potency metrics, such as the half-maximal inhibitory concentration (IC50).

Representative Protocol: WST-1 Assay

-

Cell Seeding: Plate ER+ cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in phenol red-free medium with charcoal-stripped FBS. Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all wells and typically ≤0.1%.

-

Treatment: Replace the medium with fresh medium containing the various concentrations of the compound, a vehicle control, and a positive control (e.g., 17β-estradiol to stimulate growth, which the compound should inhibit).

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours).

-

Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. The reagent is converted by metabolically active cells into a colored formazan dye.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized viability versus the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.[14]

Table 1: Representative IC50 Values for Tamoxifen and Metabolites in MCF-7 Cells

| Compound | Reported IC50 Range (µM) | Citation(s) |

|---|---|---|

| Tamoxifen | 4.5 - 15 | [14][15] |

| 4-Hydroxytamoxifen | 0.01 - 0.1 | [5] |

| Endoxifen | 0.01 - 0.1 |[16] |

Estrogen Receptor Binding Affinity

This assay determines how strongly the compound binds to the ER, providing a direct measure of target engagement.

Causality: The ability of 4-OHT to inhibit ER signaling is directly related to its affinity for the receptor's ligand-binding pocket. A high binding affinity is a prerequisite for potent antiestrogenic activity.[5]

Methodology: Competitive radioligand binding assays are the gold standard. This involves incubating a source of ER (e.g., cytosol extract from MCF-7 cells or rat uteri) with a constant concentration of a radiolabeled ligand (e.g., [3H]-estradiol) and increasing concentrations of the unlabeled competitor drug (this compound, which will be hydrolyzed to 4-OHT). The amount of bound radioactivity is measured, and the concentration of the competitor required to displace 50% of the radioligand (IC50) is determined. This is used to calculate the relative binding affinity (RBA) compared to estradiol.[4][5][17]

Table 2: Relative Binding Affinity (RBA) for ERα

| Compound | RBA (Estradiol = 100) | Citation(s) |

|---|---|---|

| Estradiol | 100 | [17][18] |

| Tamoxifen | ~2-4 | [4][18] |

| 4-Hydroxytamoxifen | ~100-200 | [4][17][18] |

| Endoxifen | ~150-200 |[17] |

Gene Expression Analysis of Estrogen-Responsive Genes

This functional assay confirms that ER binding translates into the modulation of downstream gene transcription.

Causality: Binding of an antagonist like 4-OHT to the ER should specifically block the E2-induced transcription of well-established estrogen-responsive genes. This provides direct evidence of the compound's antagonistic mechanism of action.

Protocol Outline: qRT-PCR

-

Cell Treatment: Treat MCF-7 cells with: (i) Vehicle, (ii) 1 nM E2, (iii) 1 µM this compound, and (iv) 1 nM E2 + 1 µM this compound for 24 hours.

-

RNA Isolation: Extract total RNA from the cells using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

qPCR: Perform quantitative PCR using primers for target genes like TFF1 (pS2) and PGR (Progesterone Receptor), and a stable housekeeping gene for normalization.[3][19][20]

-

Analysis: The expected result is that E2 will strongly induce target gene expression, and this induction will be significantly blunted in the presence of this compound.[19]

Western Blotting for ERα Protein Degradation

This assay investigates whether the compound, in addition to blocking ERα, also promotes its degradation.

Causality: Some SERMs and a class of drugs known as Selective Estrogen Receptor Degraders (SERDs) are known to destabilize the ERα protein, targeting it for proteasomal degradation.[9] This represents a more profound and potentially durable mechanism of antagonism. Endoxifen, the metabolite of 4-OHT, is known to have this effect.[6][9]

Protocol Outline: Western Blot

-

Treatment & Lysis: Treat MCF-7 or T47D cells with increasing concentrations of this compound for 24-48 hours. A positive control for degradation, such as the SERD Fulvestrant, should be included. Lyse the cells to extract total protein.[9][21]

-

Proteasome Inhibition Control: To validate that degradation is proteasome-dependent, a parallel set of cells can be co-treated with the proteasome inhibitor MG132.[9][22] In these cells, ERα levels should be restored.

-

Quantification & Electrophoresis: Quantify protein concentration (e.g., via BCA assay), then separate equal amounts of protein by SDS-PAGE.[21][22]

-

Transfer & Probing: Transfer the separated proteins to a PVDF membrane. Probe the membrane with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[9][21][22]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A loading control (e.g., β-actin or GAPDH) must be probed on the same blot to ensure equal protein loading.[9][21]

-

Analysis: A dose-dependent decrease in the ERα band intensity indicates compound-induced degradation.

Synthesizing the Data: Building a Coherent Profile

The true power of this in vitro approach lies in the integration of data from all assays. A successful characterization will demonstrate a clear logical chain: high binding affinity (Section 2.3) for the ER leads to potent inhibition of cell proliferation (Section 2.2) in ER+ cells. This cellular effect is mechanistically supported by the antagonism of estrogen-responsive gene expression (Section 2.4) and may be enhanced by the degradation of the ERα protein (Section 2.5). This integrated understanding is critical for advancing a compound through the drug development pipeline.

References

-

Borgna, J. L., & Rochefort, H. (1981). Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. Biopharmaceutics & Drug Disposition, 2(4), 381–390. [Link]

-

Sun, D., et al. (2008). Estrogen receptor binding and bioactivity of tamoxifen, active tamoxifen metabolites and their glucuronides. Cancer Research, 68(9 Supplement), 3527. [Link]

-

ter Laak, A. M., et al. (2005). Rapid On-line Profiling of Estrogen Receptor Binding Metabolites of Tamoxifen. Chemical Research in Toxicology, 18(11), 1629–1638. [Link]

-

Cozan, Y., et al. (1981). Tamoxifen and metabolites in MCF7 cells: correlation between binding to estrogen receptor and inhibition of cell growth. Cancer Research, 41(12 Pt 1), 5036–5040. [Link]

-

Jordan, V. C., et al. (1977). Estrogen-receptor binding and biologic activity of tamoxifen and its metabolites. Endocrinology, 100(5), 1409–1414. [Link]

-

Meegan, M. J., et al. (2007). In vitro modeling of acquired tamoxifen resistance. Cancer Research, 67(9 Supplement), 5433. [Link]

-

D'Arcy, M., et al. (2022). In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy. Endocrine-Related Cancer, 29(6), 285–311. [Link]

-

Cevatemre, B., et al. (2016). An in vitro model for the development of acquired tamoxifen resistance. Molecular Medicine Reports, 14(3), 2461–2468. [Link]

-

Wu, X., et al. (2009). The Tamoxifen Metabolite, Endoxifen, Is a Potent Antiestrogen that Targets Estrogen Receptor α for Degradation in Breast Cancer Cells. Cancer Research, 69(5), 1758–1767. [Link]

-

Nass, N., et al. (2015). Tamoxifen resistance: from cell culture experiments towards novel biomarkers. Pathology, Research and Practice, 211(3), 189–197. [Link]

-

ResearchGate. (n.d.). Cell viability assays of a tamoxifen, b 4-OHT, c endoxifen, d norendoxifen and e lapatinib against MCF-7 cells. ResearchGate. [Link]

-

D'Arcy, M., et al. (2022). In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy. Endocrine-Related Cancer. [Link]

-

Hassen, Y., et al. (2018). Time resolved gene expression analysis during tamoxifen adaption of MCF-7 cells identifies long non-coding RNAs with prognostic impact. Oncotarget, 9(1), 1039–1053. [Link]

-

Fodor, Z., et al. (2024). Comparative Study of Ferrocene- and Indene-Based Tamoxifen Derivatives of Different Molecular Flexibility on High-Mortality Cancer Cell Lines. International Journal of Molecular Sciences, 25(1), 589. [Link]

-

Fodor, Z., et al. (2022). Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. International Journal of Molecular Sciences, 23(5), 2850. [Link]

-

Al-Bayati, N. J., & Al-Azzawi, A. M. (2020). Cytotoxic effects of tamoxifen in breast cancer cells. Cancer Drug Resistance, 3(4), 933–942. [Link]

-

Dahmane, A., et al. (2013). Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes. British Journal of Pharmacology, 170(3), 634–646. [Link]

-

Lim, J., et al. (2006). Endoxifen, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells. The Journal of Pharmacology and Experimental Therapeutics, 318(2), 523–531. [Link]

-

De, P., et al. (2013). During hormone depletion or tamoxifen treatment of breast cancer cells the estrogen receptor apoprotein supports cell cycling through the retinoic acid receptor α1 apoprotein. Breast Cancer Research, 15(4), R60. [Link]

-

Cuevas, M. E., & Lindeman, T. E. (2014). In vitro cytotoxicity of 4'-OH-tamoxifen and estradiol in human endometrial adenocarcinoma cells HEC-1A and HEC-1B. Oncology Reports, 32(6), 2731–2737. [Link]

-

ResearchGate. (n.d.). ERα protein levels in response to endoxifen treatment. ResearchGate. [Link]

-

Li, Y., et al. (2024). USP36 promotes tumorigenesis and tamoxifen resistance in breast cancer by deubiquitinating and stabilizing ERα. Journal of Experimental & Clinical Cancer Research, 43(1), 11. [Link]

-

Tamoxifen metabolites treatment promotes ERα+ transition to triple negative phenotype in vitro, effects of LDL in chemoresistance. (2024). National Institutes of Health. [Link]

-

Dunbier, A. K., et al. (2010). Dynamic changes in gene expression in vivo predict prognosis of tamoxifen-treated patients with breast cancer. Breast Cancer Research and Treatment, 120(3), 559–567. [Link]

-

B-Rao, C. (2012). Integrative Analysis of Response to Tamoxifen Treatment in ER-Positive Breast Cancer Using GWAS Information and Transcription Profiling. International Journal of Biomedical Science, 8(1), 49–58. [Link]

-

Schild, L. J., et al. (2002). DNA Adducts Formed from 4-Hydroxytamoxifen Are More Mutagenic than Those Formed by α-Acetoxytamoxifen in a Shuttle Vector Target Gene Replicated in Human Ad293 Cells. Biochemistry, 41(26), 8376–8382. [Link]

-

Swolverine. (2025). How Tamoxifen Works: Mechanism of Action Explained. Swolverine. [Link]

-

ResearchGate. (n.d.). Mechanism of action of Tamoxifen and its metabolites on breast cancer cells. ResearchGate. [Link]

-

Hertz, D. L., et al. (2021). Generating a Precision Endoxifen Prediction Algorithm to Advance Personalized Tamoxifen Treatment in Patients with Breast Cancer. Cancers, 13(6), 1259. [Link]

-

Robbins, N. R. (2024). Tamoxifen does not induce widespread gene expression changes in the mouse arcuate nucleus or medial preoptic area: and, creating novel tools for estrogen signaling detection. eScholarship, University of California. [Link]

-

Schild, L. J., et al. (2000). 4-Hydroxytamoxifen Gives DNA Adducts by Chemical Activation, but Not in Rat Liver Cells. Chemical Research in Toxicology, 13(1), 65–71. [Link]

-

Tang, Z., et al. (2020). Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer. Frontiers in Pharmacology, 11, 594247. [Link]

-

Sharma, R. (2019). Tamoxifen Mechanism. News-Medical.Net. [Link]

-

Notley, L. M., & Crewe, K. H. (2003). Oxidative metabolism of tamoxifen to Z-4-hydroxy-tamoxifen by cytochrome P450 isoforms: an appraisal of in vitro studies. Current Drug Metabolism, 4(4), 289–302. [Link]

-

Leone, J. P. (2019). Tamoxifen: Mechanism of Action. Medscape. [Link]

-

ResearchGate. (n.d.). Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen. ResearchGate. [Link]

-

McHaffie, S. L., et al. (2016). Effects of CreERT2, 4-OH Tamoxifen, and Gender on CFU-F Assays. PLOS ONE, 11(2), e0148105. [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. Oxidative metabolism of tamoxifen to Z-4-hydroxy-tamoxifen by cytochrome P450 isoforms: an appraisal of in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tamoxifen and metabolites in MCF7 cells: correlation between binding to estrogen receptor and inhibition of cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Generating a Precision Endoxifen Prediction Algorithm to Advance Personalized Tamoxifen Treatment in Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. swolverine.com [swolverine.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An in vitro model for the development of acquired tamoxifen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oaepublish.com [oaepublish.com]

- 15. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Estrogen-receptor binding and biologic activity of tamoxifen and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Endoxifen, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. During hormone depletion or tamoxifen treatment of breast cancer cells the estrogen receptor apoprotein supports cell cycling through the retinoic acid receptor α1 apoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 22. USP36 promotes tumorigenesis and tamoxifen resistance in breast cancer by deubiquitinating and stabilizing ERα - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Positioning (E)-4-Acetoxy Tamoxifen in the Metabolic Landscape

An In-Depth Technical Guide to the In Vivo Metabolism of (E)-4-Acetoxy Tamoxifen

For Researchers, Scientists, and Drug Development Professionals